Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It is classified under piperazine derivatives, which are known for their diverse biological activities. The compound's structure features a tert-butyl group, a piperidine moiety, and a piperazine ring, making it a versatile scaffold for drug development.
The compound can be identified by its CAS number 1211569-09-3 and has a molecular formula of CHNO with a molecular weight of approximately 283.41 g/mol . It falls under the category of piperazine derivatives, which are often explored for their pharmacological properties, including their role as central nervous system agents and potential treatments for various disorders.
The synthesis of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate can be achieved through several methods, primarily utilizing one-pot reactions that enhance efficiency. One notable method involves the use of Cu(I)-assisted click chemistry, which allows for high yields and purity in the synthesis of related piperazine derivatives. This method typically involves the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl or alkyl azides under controlled conditions, leading to the formation of triazole derivatives that can be further modified to yield the target compound .
The reaction conditions generally require:
The process results in high chemical yields (typically >95%) and allows for subsequent purification via crystallization or chromatography .
The molecular structure of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate consists of:
This configuration contributes to its lipophilicity and potential bioactivity. The compound's three-dimensional conformation can significantly influence its interaction with biological targets .
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate can participate in various chemical reactions typical of piperazine derivatives. These include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs with improved efficacy or selectivity .
The physical state of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is generally solid at room temperature, with storage recommended in cool, dark conditions to maintain stability.
Key chemical properties include:
Safety data indicates that it may cause skin and eye irritation upon contact, necessitating appropriate handling precautions during laboratory work .
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate has potential applications in:
Research continues into its efficacy as a GPR119 agonist, which could provide insights into treatments for type 2 diabetes mellitus and obesity .
Piperazine-piperidine hybrids represent a privileged structural class in medicinal chemistry due to their balanced physicochemical properties and versatile three-dimensional topology. The compound tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate (CAS 1211569-09-3) exemplifies this scaffold, featuring a piperazine ring N-protected by a tert-butoxycarbonyl (Boc) group and linked via a methylene bridge to a piperidine moiety. This architecture provides two distinct nitrogen centers: the piperidine nitrogen (basic, pKa ~10) and the Boc-protected piperazine nitrogen (non-basic), enabling selective functionalization. The Boc group serves as a reversible protecting mask, allowing deprotection to a secondary amine for further derivatization under mild acidic conditions [4] [7] [10]. This bifunctionality supports the compound’s role as a molecular "linchpin" in constructing proteolysis-targeting chimeras (PROTACs) and other bifunctional drug candidates.
Bicyclic tert-butyl carboxylates serve as structurally constrained analogs of flexible scaffolds like piperazine-piperidine hybrids. Their rigidity confers precise spatial orientation critical for molecular recognition in protein degradation platforms. Three key analogs demonstrate this principle:
Table 1: Structural and Functional Comparison of Key Bicyclic Carboxylates
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Drug Design Application |
---|---|---|---|---|---|
7-Oxa-3-azabicyclo[4.1.0]heptane | 161157-50-2 | C₁₀H₁₇NO₃ | 199.25 | Epoxide ring | Covalent warheads for kinase inhibitors |
7-Oxa-3-azabicyclo[4.2.0]octane | 2034157-51-0 | C₁₁H₁₉NO₃ | 213.27 | Fused 6/4 ring system | Transition-state mimics for enzymatic targets |
Bicyclo[2.2.1]hept-5-ene | 154970-45-3 | C₁₂H₁₈O₂ | 194.27 | Alkene functionality | Click chemistry modules for PROTAC linkers |
Piperazine-Piperidine Hybrid | 1211569-09-3 | C₁₅H₂₉N₃O₂ | 283.41 | Bifunctional N-sites | PROTAC core for E3 ligase recruitment |
These bicyclic systems enhance proteolytic stability and membrane permeability compared to linear analogs. For example, the 7-oxa-3-azabicyclo[4.1.0]heptane scaffold demonstrates >50% oral bioavailability in rodent models due to its resistance to cytochrome P450 oxidation [2]. When integrated into PROTAC designs, the rigidity of these scaffolds reduces entropic penalties during ternary complex formation, improving degradation efficiency by 3–5-fold compared to flexible linkers [5].
Targeted protein degradation (TPD) platforms like PROTACs require precise spatial organization between the target protein binder and E3 ligase recruiter. The piperazine-piperidine hybrid scaffold addresses three critical design challenges in TPD:
The optimal distance between E3 ligase and target protein ligands ranges from 8–57 Å for efficient ubiquitin transfer. DNA-based PROTACs (DbTACs) experimentally validated that a 26 Å linker maximizes degradation efficiency for CDK9-CRBN complexes, achieving >90% target depletion at 100 nM concentrations [9]. The piperazine-piperidine scaffold’s inherent span (distance between N1-piperazine and N1'-piperidine ≈ 6.2 Å) provides a foundational spacer that can be extended via:
Flexible PEG-based linkers exhibit reduced degradation efficacy due to conformational entropy. In contrast:
This rigidity increases ternary complex stability by ΔG = –3.2 kcal/mol compared to alkyl chains, as demonstrated in BRD4-degrading PROTACs [6] [9].
Bispecific DbTACs demonstrate that trivalent ligand assembly enables simultaneous degradation of structurally related proteins (e.g., CDK6 and CDK9) while sparing non-target kinases. The piperazine-piperidine scaffold supports this through:
Table 2: Linker Strategies in Targeted Protein Degradation Platforms
Linker Type | Representative Structure | Rotatable Bonds | Optimal Length Range | Degradation Efficiency (DC₅₀) | Key Limitation |
---|---|---|---|---|---|
Piperazine-Piperidine | tert-Butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate | 2 | 8–30 Å | 10–50 nM | Limited aqueous solubility |
Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | 8–15 | 20–60 Å | 100–500 nM | Conformational flexibility |
Aliphatic Chains | -(CH₂)n- | n | 10–40 Å | 50–200 nM | Metabolic instability |
DNA Framework | DbTACs (tetrahedral) | 0 (rigid) | 8–57 Å | 2–20 nM | Nuclease sensitivity |
The piperazine-piperidine hybrid outperforms traditional linkers in degrading cytosolic kinases (e.g., CDK9, BTK) but shows reduced efficacy for nuclear targets like ERα. This compartment-specific activity correlates with the scaffold’s logP = 1.54 ± 0.2, which favors cytoplasmic retention [7] [10].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: